Tetraisopropyl orthosilicate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252164. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tetrapropan-2-yl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O4Si/c1-9(2)13-17(14-10(3)4,15-11(5)6)16-12(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEKXCXHTXJYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062100 | |

| Record name | Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1992-48-9 | |

| Record name | Tetraisopropoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1992-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraisopropoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001992489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraisopropoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(1-methylethyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAISOPROPOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR8KE994HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tetraisopropyl Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Tetraisopropyl orthosilicate (TIPS). The information is presented to support research, development, and application of this versatile organosilicate compound. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Core Physical and Chemical Properties

This compound, also known as tetraisopropoxysilane, is a colorless liquid that serves as a key precursor in the synthesis of silica-based materials through the sol-gel process. Its branched isopropyl groups influence its reactivity and physical characteristics compared to other tetraalkyl orthosilicates.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₂₈O₄Si |

| Molecular Weight | 264.44 g/mol |

| Density | 0.88 g/mL |

| Boiling Point | 185 °C |

| Melting Point | <0 °C |

| Refractive Index | 1.3895 |

| Flash Point | 76 °C |

| Viscosity | Data not available; for comparison, Tetraethyl orthosilicate has a viscosity of 0.6 cP at 25 °C.[1] |

| Vapor Pressure | Data not available; for comparison, Tetramethyl orthosilicate has a vapor pressure of 13 hPa at 20 °C. |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices for liquid organosilicon compounds.

Density Measurement

The density of this compound can be determined using a pycnometer or a digital density meter.

Protocol using a Pycnometer:

-

Cleaning and Calibration: Thoroughly clean a pycnometer of known volume with a suitable solvent (e.g., acetone) and dry it completely. Determine the mass of the empty, dry pycnometer. Fill the pycnometer with deionized water of a known temperature and record the mass. Calculate the exact volume of the pycnometer using the density of water at that temperature.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound, ensuring no air bubbles are trapped. Adjust the temperature of the sample to a standard value (e.g., 20 °C or 25 °C).

-

Mass Determination: Measure the mass of the pycnometer filled with the sample.

-

Calculation: The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

Boiling Point Determination

The boiling point can be measured using the Thiele tube method, which is suitable for small sample volumes.

Thiele Tube Protocol:

-

Sample Preparation: Place a small amount of this compound into a small test tube. Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer. Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Observation: Continue heating until a steady stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Refractive Index Measurement

The refractive index is determined using a refractometer, such as an Abbe refractometer.

Refractometer Protocol:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach a constant temperature (typically 20 °C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the instrument's scale.

Signaling Pathways and Experimental Workflows

Sol-Gel Process of this compound

This compound is a common precursor in the sol-gel process to produce silica (SiO₂) networks. This process involves two main chemical reactions: hydrolysis and condensation. The overall pathway can be visualized as follows:

Caption: Sol-Gel process of this compound.

This guide provides foundational knowledge on the physical properties of this compound, essential for its application in scientific research and industrial development. The provided experimental protocols offer a starting point for the accurate characterization of this compound.

References

An In-depth Technical Guide to Tetraisopropyl Orthosilicate: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of tetraisopropyl orthosilicate (TIPS), a versatile silicon compound widely utilized in materials science, chemical synthesis, and drug development. We will delve into its core chemical structure, physicochemical properties, synthesis, and key reactions, with a particular focus on the causality behind its utility in various research and industrial applications.

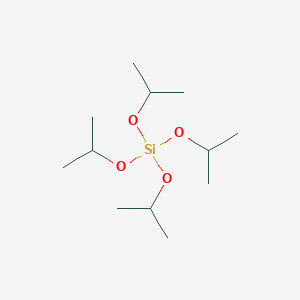

Unveiling the Molecular Architecture: Chemical Structure and Formula

This compound, also known by its IUPAC name tetrapropan-2-yl silicate, is an organosilicon compound with the chemical formula C12H28O4Si[1][2][3]. Its structure consists of a central silicon atom bonded to four isopropoxy groups (-OCH(CH3)2). The silicon atom is at the center of a tetrahedral geometry, with the four oxygen atoms from the isopropoxy groups forming the vertices.

The molecular formula, C12H28O4Si, indicates the presence of 12 carbon atoms, 28 hydrogen atoms, 4 oxygen atoms, and one silicon atom. The molecular weight of this compound is approximately 264.43 g/mol [1][2][3].

Synonyms: This compound is known by several other names in the scientific literature and commercial products, including:

CAS Number: The Chemical Abstracts Service (CAS) Registry Number for this compound is 1992-48-9[1][2][3].

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are crucial for its handling, storage, and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 264.43 g/mol | [1][2][3] |

| Appearance | Colorless, transparent liquid | [4] |

| Boiling Point | 185 °C | [2] |

| Melting Point | <0°C | [2] |

| Density | 0.88 g/mL | [2] |

| Refractive Index | 1.3895 | [2] |

| Flash Point | 76°C | [2] |

Synthesis and Reactivity: The Chemistry in Action

Synthesis

While various methods exist for the synthesis of alkoxysilanes, a common industrial route for compounds like tetraethyl orthosilicate (a close analog of TIPS) involves the alcoholysis of silicon tetrachloride[5][6]. A similar principle applies to the synthesis of this compound, where silicon tetrachloride is reacted with isopropanol.

Reaction Scheme: SiCl4 + 4 (CH3)2CHOH → Si(OCH(CH3)2)4 + 4 HCl

This reaction is typically carried out under anhydrous conditions to prevent premature hydrolysis of the silicon tetrachloride and the final product.

Hydrolysis: The Gateway to Silica Materials

The most significant chemical reaction of this compound is its hydrolysis, which leads to the formation of silicon dioxide (silica) and isopropanol[3][4]. This reaction is the cornerstone of the sol-gel process, where TIPS serves as a precursor for the synthesis of high-purity silica gels, coatings, and ceramics[3][4].

Overall Hydrolysis Reaction: Si(OCH(CH3)2)4 + 2 H2O → SiO2 + 4 (CH3)2CHOH

The hydrolysis proceeds in a stepwise manner, initially forming silanol (Si-OH) groups, which then undergo condensation reactions to form siloxane (Si-O-Si) bridges. The rate of hydrolysis and condensation can be controlled by factors such as pH, water-to-alkoxide ratio, solvent, and temperature, allowing for precise control over the properties of the resulting silica material[5][7].

Caption: Sol-gel process workflow starting from TIPS.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of TIPS is expected to show a septet for the methine proton (-CH) of the isopropoxy group and a doublet for the methyl protons (-CH3)[1].

-

¹³C NMR: The carbon-13 NMR spectrum would display two distinct signals corresponding to the methine and methyl carbons of the isopropoxy groups[1].

-

²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool for studying the hydrolysis and condensation of TIPS, as it can distinguish between different silicon species (e.g., Q⁰ for the monomer, Q¹ for a silicon with one siloxane bond, etc.)[8][9].

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for Si-O-C and C-H bonds. The strong Si-O-C stretching vibrations are typically observed in the 1100-1000 cm⁻¹ region. As hydrolysis proceeds, the appearance of a broad band around 3400 cm⁻¹ (O-H stretching of silanols and water) and the growth of the Si-O-Si stretching band (around 1070 cm⁻¹) can be monitored[10][11][12].

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable material in several advanced applications:

-

Sol-Gel Processes: As a primary precursor for the synthesis of high-purity silica, it is used to create materials with controlled porosity, surface area, and particle size[3][4]. These materials find applications in chromatography, catalysis, and as supports for other materials.

-

Crosslinking Agent: TIPS can act as a crosslinking agent for silicone polymers and other organic polymers, enhancing their mechanical and thermal properties[3].

-

Surface Modification and Coatings: It is used to deposit thin films of silica on various substrates, providing corrosion resistance, improved adhesion, or specific optical properties[3]. In the context of drug development, silica nanoparticles derived from TIPS can be functionalized for targeted drug delivery[13][14][15].

-

Binder: this compound is employed as a binder in investment casting and for zinc-rich coatings[3].

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause serious eye damage and may cause skin and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used when handling this chemical. It should be stored in a well-ventilated area, away from moisture, as it readily hydrolyzes[16]. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier[16][17][18].

Conclusion

This compound is a fundamental building block in modern materials chemistry. Its well-defined structure and predictable reactivity, particularly its hydrolysis to form silica, provide a versatile platform for the design and synthesis of a wide array of functional materials. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and chemistry of TIPS is essential for leveraging its full potential in creating innovative solutions.

References

- 1. Tetraisopropoxysilane | C12H28O4Si | CID 74813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 1992-48-9 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]

- 6. How to synthesize Tetraethyl orthosilicate?_Chemicalbook [chemicalbook.com]

- 7. Particle formation in the hydrolysis of tetraethyl orthosilicate in pH buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ispc-conference.org [ispc-conference.org]

- 12. gelest.com [gelest.com]

- 13. mdpi.com [mdpi.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. actylislab.com [actylislab.com]

Synthesis of Tetraisopropyl Orthosilicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tetraisopropyl orthosilicate (TIPS), a versatile silicon compound with significant applications in materials science, organic synthesis, and drug delivery systems. This document details the primary synthesis route, experimental protocols, and purification methods, presenting quantitative data in a clear and accessible format.

Introduction

This compound, also known as tetraisopropoxysilane, is an alkoxysilane with the chemical formula Si(OCH(CH₃)₂)₄. It is a colorless liquid that serves as a crucial precursor for the synthesis of high-purity silica (silicon dioxide) through sol-gel processes.[1][2] Its branched isopropyl groups confer specific reactivity and solubility characteristics, making it a valuable reagent in various chemical transformations, including as a crosslinking agent in silicone polymers and in the preparation of catalysts and ceramic materials.[1][3]

Primary Synthesis Route: Alcoholysis of Silicon Tetrachloride

The most prevalent and industrially significant method for synthesizing this compound is the alcoholysis of silicon tetrachloride (SiCl₄) with isopropanol (IPA).[4] This nucleophilic substitution reaction involves the attack of the oxygen atom of the isopropanol on the silicon atom of silicon tetrachloride, leading to the stepwise displacement of chloride ions and the formation of the desired tetraalkoxysilane and hydrogen chloride (HCl) as a byproduct.

The overall reaction is as follows:

SiCl₄ + 4 (CH₃)₂CHOH → Si(OCH(CH₃)₂)₄ + 4 HCl

This reaction is analogous to the synthesis of other common alkoxysilanes, such as tetraethyl orthosilicate (TEOS).[4]

Experimental Protocol

While specific parameters may be adjusted based on the desired scale and purity, the following protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous isopropanol ((CH₃)₂CHOH)

-

Inert solvent (e.g., hexane, toluene) - Optional

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Distillation apparatus

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas (e.g., nitrogen or argon) is assembled. The entire apparatus should be thoroughly dried to prevent premature hydrolysis of the silicon tetrachloride.

-

Reactant Charging: Anhydrous isopropanol is charged into the reaction flask. A stoichiometric excess of isopropanol is often used to ensure complete reaction of the silicon tetrachloride.

-

Reaction: The reaction flask is cooled in an ice bath. Silicon tetrachloride is added dropwise from the dropping funnel to the stirred isopropanol. The addition rate should be controlled to manage the exothermic nature of the reaction and the evolution of hydrogen chloride gas. The reaction is typically carried out at a low temperature (e.g., 0-10 °C).

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

Removal of HCl: The hydrogen chloride byproduct can be removed by bubbling a dry, inert gas through the reaction mixture or by neutralization with a suitable base.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure.[5] This is a critical step to remove unreacted starting materials, the solvent (if used), and any side products.

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions and the efficiency of the purification process.

| Parameter | Typical Value | Citation |

| Purity (Commercial) | ≥ 98% | [3] |

| Yield (General Alkoxysilane Synthesis) | Good to High | [6] |

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Alternative Synthesis Routes

While the alcoholysis of silicon tetrachloride is the predominant method, alternative routes for the synthesis of alkyl orthosilicates have been explored, driven by the desire for more environmentally friendly and cost-effective processes.

Direct Reaction of Silicon with Alcohol

This method involves the direct reaction of elemental silicon with an alcohol in the presence of a catalyst. For example, tetraalkyl orthosilicates can be prepared in good yield by reacting an alkanol with copper-activated silicon at elevated temperatures (120-250 °C) under autogenous pressure.[6]

From Silica and Alcohol

A greener approach involves the direct synthesis of tetraalkoxysilanes from silica (silicon dioxide) and an alcohol. This process typically requires a catalyst, such as potassium hydroxide, and a dehydrating agent to remove the water byproduct and drive the reaction equilibrium towards the product.[4]

The following diagram illustrates the core relationship in this alternative synthesis.

Caption: Direct synthesis of TIPS from silica and isopropanol.

Conclusion

The synthesis of this compound via the alcoholysis of silicon tetrachloride remains a robust and widely used method. Careful control of reaction conditions and rigorous purification by fractional distillation are paramount to obtaining a high-purity product suitable for demanding applications in research and industry. Emerging alternative synthesis routes from silicon or silica offer promising avenues for more sustainable and economical production in the future.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. vlab.amrita.edu [vlab.amrita.edu]

- 3. This compound | 1992-48-9 [chemicalbook.com]

- 4. How to synthesize Tetraethyl orthosilicate?_Chemicalbook [chemicalbook.com]

- 5. Purification [chem.rochester.edu]

- 6. US4487949A - Process for the preparation of alkyl silicates - Google Patents [patents.google.com]

Tetraisopropyl Orthosilicate (CAS No. 1992-48-9): A Technical Guide for Advanced Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tetraisopropyl orthosilicate (TIPS), a versatile silicon-containing compound with significant applications in materials science and drug delivery. This document details its chemical and physical properties, outlines experimental protocols for its use in nanoparticle synthesis, and explores the biological signaling pathways associated with its silica-based derivatives.

Core Chemical and Physical Properties

This compound, also known as tetraisopropoxysilane, is an organosilicon compound that serves as a key precursor in the synthesis of high-purity silica (silicon dioxide) and silicate materials.[1] Its branched isopropyl groups influence its reactivity and solubility, making it a valuable component in various chemical processes.[1]

| Property | Value | Reference(s) |

| CAS Number | 1992-48-9 | [2] |

| Molecular Formula | C₁₂H₂₈O₄Si | [2] |

| Molecular Weight | 264.43 g/mol | [2] |

| Appearance | Colorless, transparent liquid | [1] |

| Boiling Point | 185 °C | [3] |

| Melting Point | <0 °C | [3] |

| Density | 0.88 g/mL | [3] |

| Refractive Index | 1.3895 | [3] |

Safety Information

This compound is a combustible liquid and can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It is crucial to work in a well-ventilated area and keep the compound away from heat, sparks, and open flames.

| Hazard Statement | Description |

| H227 | Combustible liquid |

| H314 | Causes severe skin burns and eye damage |

| H318 | Causes serious eye damage |

Experimental Protocols: Synthesis of Silica Nanoparticles via Sol-Gel Method

This compound is a precursor for producing silica nanoparticles (SiNPs) through the sol-gel process. This method involves the hydrolysis and subsequent condensation of the alkoxide in an alcoholic solvent, typically in the presence of a catalyst. The Stöber method, a well-established sol-gel technique, allows for the synthesis of monodisperse spherical silica particles.[4][5] While many published protocols utilize the closely related tetraethyl orthosilicate (TEOS), the principles are directly applicable to TIPS.

Objective: To synthesize monodisperse silica nanoparticles.

Materials:

-

This compound (TIPS)

-

Ethanol (absolute)

-

Deionized water

-

Ammonium hydroxide solution (28-30%)

Methodology:

-

Reaction Mixture Preparation: In a reaction vessel, a solution of ethanol and deionized water is prepared.

-

Catalyst Addition: Ammonium hydroxide is added to the ethanol-water mixture to act as a catalyst. The solution is stirred to ensure homogeneity.

-

Precursor Addition: A solution of this compound in ethanol is added to the reaction mixture under vigorous stirring.

-

Reaction: The hydrolysis and condensation reactions are allowed to proceed at a controlled temperature with continuous stirring. The reaction time will influence the final particle size.

-

Particle Recovery: The resulting silica nanoparticles are collected by centrifugation.

-

Washing: The collected nanoparticles are washed multiple times with ethanol and deionized water to remove any unreacted reagents and byproducts.

-

Drying: The purified silica nanoparticles are dried in an oven at a specified temperature.

The size of the synthesized silica nanoparticles can be tuned by varying the concentrations of the reactants, the water-to-alkoxide ratio, the type and concentration of the catalyst, and the reaction temperature.[6][7]

Applications in Drug Development

The silica nanoparticles synthesized from this compound have significant potential in drug delivery.[8][9][10] Their high surface area, tunable pore size, and biocompatibility make them excellent candidates for encapsulating and delivering a wide range of therapeutic agents.[11][12] The surface of these nanoparticles can be functionalized to achieve targeted drug delivery and controlled release profiles.[11]

Biological Interactions and Signaling Pathways

The interaction of silica nanoparticles with cells is a critical aspect of their application in drug delivery and must be thoroughly understood. Upon introduction into a biological system, silica nanoparticles can be internalized by cells through various endocytic pathways.[13][14] Their presence within the cellular environment can trigger a range of biological responses, including the activation of specific signaling pathways.

Research has shown that exposure to silica nanoparticles can upregulate the Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in various cell types.[15][16][17] These pathways are involved in cellular processes such as inflammation, stress response, and apoptosis.[18][19] Additionally, interactions with the Epidermal Growth Factor Receptor (EGFR) signaling pathway have been observed, which can influence cell proliferation and migration.[20][21] The activation of transcription factors like NF-κB and AP-1 is also a noted response to silica nanoparticle exposure.[18][19]

Visualizations

Experimental Workflow: Sol-Gel Synthesis of Silica Nanoparticles

Caption: Workflow for the sol-gel synthesis of silica nanoparticles.

Chemical Reactions: Hydrolysis and Condensation

Caption: Hydrolysis and condensation reactions in the sol-gel process.

Signaling Pathway: Cellular Response to Silica Nanoparticles

Caption: Key signaling pathways affected by silica nanoparticles.

References

- 1. nbinno.com [nbinno.com]

- 2. Tetraisopropoxysilane | C12H28O4Si | CID 74813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. sbpmat.org.br [sbpmat.org.br]

- 5. iosrjournals.org [iosrjournals.org]

- 6. edlib.net [edlib.net]

- 7. A novel method for synthesis of silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioinspired silica as drug delivery systems and their biocompatibility - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. A Critical View on the Biocompatibility of Silica Nanoparticles and Liposomes as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Biocompatible Supramolecular Mesoporous Silica Nanoparticles as the Next-Generation Drug Delivery System [frontiersin.org]

- 12. Applications and Biocompatibility of Mesoporous Silica Nanocarriers in the Field of Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular Uptake of Silica and Gold Nanoparticles Induces Early Activation of Nuclear Receptor NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. mdpi.com [mdpi.com]

- 16. Signaling Pathways Regulated by Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Cellular Uptake of Silica Particles Influences EGFR Signaling Pathway and is Affected in Response to EGF - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Tetraisopropyl Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Tetraisopropyl orthosilicate (TIPS). The information is intended to support laboratory personnel in the safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

This compound, also known as tetraisopropoxysilane, is an organosilicate compound. It is primarily used as a precursor for the synthesis of silica-based materials, particularly in the sol-gel process.[1] Its unique molecular structure and reactivity make it a valuable reagent in various industrial and scientific applications.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1992-48-9 | [2] |

| Molecular Formula | C₁₂H₂₈O₄Si | [3] |

| Molecular Weight | 264.43 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 185 °C | |

| Flash Point | 76 °C | |

| Density | 0.88 g/mL at 20 °C | |

| Refractive Index | 1.38 | |

| Purity | >98% or >99.0% (GC) | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes serious eye damage.[3]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

Data sourced from the European Chemicals Agency (ECHA) C&L Inventory.[3]

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, the following sections on safe handling, personal protective equipment, first aid, and disposal are largely based on data for the closely related and structurally similar compound, Tetraethyl orthosilicate (TEOS). Researchers should handle TIPS with the assumption that it poses similar or greater hazards than TEOS.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Personal Contact: Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe vapors or mists.[6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][7] Use non-sparking tools and explosion-proof equipment.[5]

-

Static Discharge: Take precautionary measures against static discharge.[5] Earth all lines and equipment when transferring material.[7]

-

General Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5][8]

-

Storage Conditions: Store in a cool place.[9] Some sources recommend storing under nitrogen as it is moisture-sensitive.[6][8]

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[6][9] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[9] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[9] |

First Aid Measures

In case of exposure to this compound, immediate medical attention is crucial.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a poison center or doctor if you feel unwell.[5] |

Firefighting and Accidental Release Measures

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: The substance is combustible. Vapors may form explosive mixtures with air. Hazardous decomposition products include carbon oxides and silicon oxides.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[9] Ensure adequate ventilation. Remove all sources of ignition.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[5] It is recommended to use a licensed professional waste disposal service.[8]

Experimental Protocols

General Handling and Dispensing Protocol

A standardized workflow is essential for the safe handling of this compound in a laboratory setting.

Sol-Gel Synthesis of Silica Nanoparticles (General Protocol)

This compound is a common precursor for the synthesis of silica nanoparticles via the sol-gel method. This process involves the hydrolysis and subsequent condensation of the alkoxide in the presence of a catalyst.

Chemical Reactions

Hydrolysis of this compound

The primary reaction of this compound in the presence of water is hydrolysis, which leads to the formation of silanol groups and isopropanol. This is the initial step in the sol-gel process.

Toxicological Information

There is currently no information available regarding specific signaling pathways affected by this compound.

Occupational Exposure Limits

Specific occupational exposure limits for this compound have not been established. For Tetraethyl orthosilicate, the following limits have been set by various regulatory agencies:

Table 5: Occupational Exposure Limits for Tetraethyl Orthosilicate

| Organization | Limit |

| ACGIH TLV | TWA: 10 ppm |

| OSHA PEL | TWA: 100 ppm; 850 mg/m³ |

| NIOSH REL | TWA: 10 ppm; 85 mg/m³ |

These values are for Tetraethyl orthosilicate and should be used as a conservative guideline for handling this compound in the absence of specific data.[5]

This technical guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet for any chemical before use.

References

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Tetraisopropoxysilane | C12H28O4Si | CID 74813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrapropoxysilane | C12H28O4Si | CID 69627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Safety Guideline [chemtrack.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Tetraisopropyl orthosilicate hydrolysis and condensation mechanism

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tetraisopropyl Orthosilicate (TIPS)

Introduction: The Foundation of Sol-Gel Chemistry

The sol-gel process is a cornerstone of modern materials science, offering a versatile wet-chemical route to synthesize inorganic and hybrid materials with high purity and tailored microstructures at relatively low temperatures.[1] This process involves the transformation of a system of molecular precursors from a liquid "sol" state into a solid "gel" phase. At the heart of silica-based sol-gel chemistry are silicon alkoxides, with Tetraethyl Orthosilicate (TEOS) being the most studied. However, its analogue, this compound (TIPS or TPOS), Si(OC₃H₇)₄, provides distinct reaction kinetics and structural outcomes due to the increased steric hindrance of its bulky isopropoxy groups. This guide offers a deep dive into the core mechanisms governing the hydrolysis and condensation of TIPS, providing researchers, scientists, and drug development professionals with the foundational knowledge to control and innovate silica-based material synthesis.

The Core Reactions: A Two-Step Transformation

The conversion of this compound into a solid silica network is fundamentally a two-stage process: the hydrolysis of the isopropoxy groups followed by the condensation of the resulting silanol intermediates.[1][2] These reactions occur concurrently and competitively, and their relative rates dictate the structure and properties of the final material.

Hydrolysis: The Addition of Water

Hydrolysis is the initial step where the isopropoxy (-O-iPr) groups of the TIPS molecule are replaced by hydroxyl (-OH) groups, forming silanols and releasing isopropanol as a byproduct. This is a nucleophilic substitution reaction where water attacks the electropositive silicon atom.

Overall Hydrolysis Reaction: Si(OC₃H₇)₄ + 4 H₂O ⇌ Si(OH)₄ + 4 C₃H₇OH

This reaction rarely proceeds to completion before condensation begins. Instead, a complex mixture of partially hydrolyzed species, Si(OC₃H₇)₄₋ₓ(OH)ₓ, is formed. The rate of hydrolysis is critically dependent on the chosen catalyst.[3]

The hydrolysis of TIPS in a neutral solution is extremely slow. Therefore, acid or base catalysts are employed to accelerate the reaction.[3][4]

-

Acid Catalysis: Under acidic conditions (e.g., using HCl or CH₃COOH), an isopropoxy group is rapidly protonated. This protonation makes the isopropoxy group a better leaving group (isopropanol), facilitating the nucleophilic attack by water on the silicon atom. Acid catalysis generally promotes a high rate of hydrolysis.[5][6]

-

Base Catalysis: Under basic conditions (e.g., using NH₄OH), the water molecule is deprotonated to form a hydroxide ion (OH⁻).[7] The highly nucleophilic OH⁻ then attacks the silicon atom, displacing an isopropoxy group. While hydrolysis is still catalyzed, the rate of condensation is often significantly faster under basic conditions.[8]

Condensation: Building the Siloxane Network

Once silanol groups are formed, they can react with each other or with remaining isopropoxy groups in condensation reactions to form stable siloxane bridges (Si-O-Si), which constitute the backbone of the silica network.[3]

There are two primary pathways for condensation:

-

Water Condensation (or Aquation): Two silanol groups react to form a siloxane bond and eliminate a water molecule. (≡Si-OH) + (HO-Si≡) → (≡Si-O-Si≡) + H₂O

-

Alcohol Condensation (or Alcoxolation): A silanol group reacts with an unhydrolyzed isopropoxy group, forming a siloxane bond and eliminating an isopropanol molecule. (≡Si-OH) + (C₃H₇O-Si≡) → (≡Si-O-Si≡) + C₃H₇OH

The pH of the reaction medium strongly influences which condensation pathway predominates and the resulting structure of the gel.[3]

-

Acidic Conditions (pH < 7): Hydrolysis is generally faster than condensation. This leads to the formation of less-branched, polymer-like chains that entangle to form the gel network. Condensation tends to occur at the ends of these growing chains.

-

Basic Conditions (pH > 7): Condensation reactions are accelerated relative to hydrolysis. This promotes the formation of highly branched clusters that grow and eventually link together, resulting in more particulate or colloidal gels.[7][9] The hydrolysis of the first ethoxide group is often considered the rate-limiting step in nanoparticle formation under these conditions.[10]

Visualizing the Mechanistic Pathways

To better understand the flow of the sol-gel process and the influence of catalysts, the following diagrams illustrate the key transformations.

Caption: Overall workflow of the TIPS sol-gel process.

Caption: Mechanism of acid-catalyzed hydrolysis of an alkoxide.

Caption: Mechanism of base-catalyzed hydrolysis of an alkoxide.

Controlling the Reaction: Key Experimental Parameters

The successful synthesis of silica materials with desired properties hinges on the precise control of several experimental parameters that influence the kinetics of hydrolysis and condensation.

| Parameter | Influence on Hydrolysis & Condensation | Resulting Structure & Morphology |

| pH / Catalyst | Acidic (pH 1-4): Fast hydrolysis, slow condensation.[3][5] Basic (pH 9-11): Slower hydrolysis, fast condensation.[7][8] | Acidic: Weakly branched, linear polymer-like networks. Basic: Highly branched clusters leading to discrete, spherical nanoparticles.[9] |

| Water : TIPS Molar Ratio (r) | Increasing 'r' generally increases the hydrolysis rate by providing more reactant. A stoichiometric ratio (r=4) is the minimum for complete hydrolysis. | Higher 'r' values lead to a more complete hydrolysis and a higher degree of cross-linking, resulting in denser gels. |

| Solvent | A co-solvent (e.g., ethanol, isopropanol) is essential for homogenizing the nonpolar TIPS and polar water.[11] Solvent polarity and its ability to form hydrogen bonds can affect reaction rates.[11] | The choice of alcohol can influence the rate of transesterification and the steric effects around the silicon center, impacting particle size.[8] |

| Temperature | Higher temperatures increase the rates of both hydrolysis and condensation, leading to faster gelation times.[2] | Can influence the final porosity and surface area of the dried gel. Excessive temperatures may lead to uncontrolled precipitation.[5] |

| TIPS Concentration | Higher precursor concentrations lead to a faster gelation time and can result in larger particle sizes.[12][13] | At lower concentrations, smaller, more uniform nanoparticles are typically formed. Higher concentrations can lead to aggregation.[12] |

Field-Proven Protocol: Synthesis of Silica Nanoparticles via a Modified Stöber Process

This protocol describes a self-validating system for the synthesis of monodisperse silica nanoparticles using TIPS under basic conditions. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Objective: To synthesize spherical silica nanoparticles with a controlled size distribution.

Materials:

-

This compound (TIPS, ≥98%)

-

Ethanol (Absolute, 200 proof)

-

Ammonium Hydroxide (28-30% NH₃ basis)

-

Deionized Water

Experimental Procedure:

-

Reaction Vessel Setup: In a jacketed glass reactor maintained at 25 °C, add 100 mL of absolute ethanol.

-

Catalyst and Water Addition: To the stirring ethanol, add 10 mL of deionized water and 5 mL of ammonium hydroxide solution. Allow the solution to mix for 15 minutes at a constant stirring rate of 300 RPM.

-

Precursor Addition: Rapidly inject 5 mL of TIPS into the center of the vortexing solution.

-

Causality: Rapid injection ensures uniform nucleation throughout the solution, which is critical for achieving a narrow particle size distribution (monodispersity).

-

-

Reaction and Growth: Immediately upon TIPS addition, the clear solution will become turbid, indicating nanoparticle nucleation. Allow the reaction to proceed for 2 hours under continuous stirring.

-

Causality: The 2-hour period allows for the growth of the initial nuclei via the addition of hydrolyzed monomeric silica species, as described by the LaMer model of particle growth.[14]

-

-

Particle Recovery: Stop the stirring and collect the silica particles via centrifugation at 8000 RPM for 15 minutes. Discard the supernatant.

-

Causality: Centrifugation is an effective method to separate the solid nanoparticles from the solvent and unreacted species.

-

-

Washing: Re-disperse the particle pellet in 50 mL of ethanol and centrifuge again. Repeat this washing step two more times.

-

Causality: Washing with ethanol removes residual ammonium hydroxide, unreacted TIPS, and isopropanol byproducts, ensuring the purity of the final silica product.[10]

-

-

Drying: After the final wash, dry the white silica powder in a vacuum oven at 60 °C overnight.

-

Causality: Mild vacuum drying removes the remaining solvent without inducing significant stress that could cause particle agglomeration or structural collapse.

-

Conclusion

The hydrolysis and condensation of this compound are complex, interconnected processes that form the basis of the sol-gel synthesis of silica materials. The ultimate structure of the resulting material—be it a dense glass, a porous aerogel, or discrete nanoparticles—is not accidental but a direct consequence of the reaction kinetics. By expertly manipulating key parameters such as pH, water-to-alkoxide ratio, temperature, and precursor concentration, researchers can precisely control the rates of hydrolysis and condensation. This control allows for the rational design of silica networks with tailored porosity, particle size, and surface chemistry, opening up vast possibilities for applications in fields ranging from advanced coatings and catalysis to sophisticated drug delivery systems.[1][10]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sanfanchem.com [sanfanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Kinetic Study on the Hydrolysis and Condensation of TEOS in Basic Condition by Sol-Gel Method | Semantic Scholar [semanticscholar.org]

- 9. Particle formation in the hydrolysis of tetraethyl orthosilicate in pH buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. iosrjournals.org [iosrjournals.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. scispace.com [scispace.com]

The Pivotal Role of Tetraisopropyl Orthosilicate as a Silica Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraisopropyl orthosilicate (TIPOS), a high-purity alkoxide, serves as a critical precursor in the synthesis of advanced silica-based materials. Its unique chemical structure, characterized by bulky isopropoxy groups, offers distinct advantages in controlling the kinetics of the sol-gel process, thereby enabling fine-tuned manipulation of particle size, morphology, and porosity. This technical guide provides a comprehensive overview of the fundamental chemistry of TIPOS, detailed experimental protocols for the synthesis of silica nanoparticles, a comparative analysis with the more common precursor, tetraethyl orthosilicate (TEOS), and an exploration of its applications, particularly in the realm of drug delivery.

Introduction

The synthesis of silica (SiO₂) nanoparticles with tailored properties is a cornerstone of modern materials science and nanotechnology. These materials find extensive applications in catalysis, chromatography, coatings, and notably, in biomedical fields such as drug delivery and diagnostics. The sol-gel process, a versatile wet-chemical technique, is the most prevalent method for producing high-purity silica materials. The choice of the silicon alkoxide precursor is a critical determinant of the final properties of the silica product. While tetraethyl orthosilicate (TEOS) is the most widely studied precursor, this compound (TIPOS) presents unique characteristics that are advantageous for specific applications.

The larger isopropyl groups in TIPOS introduce significant steric hindrance compared to the ethyl groups in TEOS. This steric bulk slows down the rates of hydrolysis and condensation, the two fundamental reactions in the sol-gel process. This moderation of reaction kinetics provides a wider window for controlling particle nucleation and growth, leading to the formation of highly monodisperse silica nanoparticles.

The Sol-Gel Process: From Precursor to Silica Network

The sol-gel process transforms a molecular precursor, such as TIPOS, into a solid oxide network through a series of hydrolysis and condensation reactions. The overall process can be conceptually divided into several stages:

-

Hydrolysis: The process is initiated by the hydrolysis of the silicon alkoxide in the presence of water. This reaction is typically catalyzed by an acid or a base.

Si(OR)₄ + nH₂O → Si(OR)₄₋ₙ(OH)ₙ + nROH

where R is the isopropyl group for TIPOS.

-

Condensation: The hydrolyzed species then undergo condensation to form siloxane (Si-O-Si) bonds, releasing water or alcohol as byproducts. This can occur through two pathways:

-

Water Condensation: (HO)₃Si-OH + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + H₂O

-

Alcohol Condensation: (HO)₃Si-OR + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + ROH

-

-

Gelation: As the condensation reactions continue, a three-dimensional network of silica particles forms, entrapping the solvent within its pores. This continuous solid network is known as a gel.

-

Aging and Drying: The gel is then aged to strengthen the network and dried to remove the solvent, resulting in a porous silica material.

The following diagram illustrates the fundamental steps of the sol-gel process.

Caption: The sol-gel process for silica synthesis from a TIPOS precursor.

Comparative Analysis: TIPOS vs. TEOS

The choice between TIPOS and TEOS as a silica precursor significantly impacts the synthesis process and the properties of the resulting silica nanoparticles. The primary differences arise from the steric bulk of the alkoxy groups.

| Property | This compound (TIPOS) | Tetraethyl Orthosilicate (TEOS) |

| Chemical Formula | Si[OCH(CH₃)₂]₄ | Si(OC₂H₅)₄ |

| Molecular Weight | 264.44 g/mol | 208.33 g/mol |

| Hydrolysis Rate | Slower | Faster |

| Condensation Rate | Slower | Faster |

| Particle Size Control | Finer control due to slower kinetics | More rapid nucleation and growth |

| Resulting Particle Size | Generally smaller and more monodisperse under similar conditions | Can lead to larger and more polydisperse particles |

The slower reaction kinetics of TIPOS, attributed to the steric hindrance of the isopropoxy groups, allow for a more controlled nucleation and growth phase, which is particularly beneficial for synthesizing small, monodisperse nanoparticles.

Experimental Protocols for Silica Nanoparticle Synthesis using TIPOS

The Stöber method is a widely adopted procedure for the synthesis of monodisperse silica nanoparticles. The following is a detailed protocol adapted for the use of TIPOS as the precursor.

Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)

Materials:

-

This compound (TIPOS)

-

Ethanol (absolute)

-

Ammonium hydroxide solution (28-30% NH₃ in H₂O)

-

Deionized water

Procedure:

-

Reaction Mixture Preparation: In a clean, round-bottom flask, combine ethanol, deionized water, and ammonium hydroxide solution in the desired ratios. The exact volumes will determine the final particle size (see table below for examples).

-

Stirring: Place the flask on a magnetic stirrer and stir the mixture at a constant rate to ensure homogeneity.

-

Precursor Addition: Rapidly add the required volume of TIPOS to the stirring solution.

-

Reaction: Allow the reaction to proceed at room temperature under continuous stirring. The solution will gradually become turbid as silica nanoparticles form. The reaction time can vary from a few hours to overnight, depending on the desired particle size.

-

Particle Collection: The resulting silica nanoparticles can be collected by centrifugation.

-

Washing: Wash the collected particles several times with ethanol and then with deionized water to remove any unreacted reagents and byproducts.

-

Drying: Dry the purified silica nanoparticles in an oven at a suitable temperature (e.g., 60-80 °C).

Example Parameters for Particle Size Control:

| TIPOS (mL) | Ethanol (mL) | Water (mL) | NH₄OH (mL) | Approx. Particle Size (nm) |

| 1.0 | 50 | 2.0 | 1.0 | ~50 |

| 1.0 | 50 | 4.0 | 2.0 | ~100 |

| 1.5 | 50 | 6.0 | 3.0 | ~200 |

Note: These are starting parameters and may require optimization based on specific laboratory conditions and desired particle characteristics.

The following diagram outlines the experimental workflow for the Stöber synthesis of silica nanoparticles using TIPOS.

Caption: Experimental workflow for Stöber synthesis of silica nanoparticles.

Applications in Drug Delivery

Silica nanoparticles synthesized from TIPOS are highly promising candidates for drug delivery applications due to their tunable particle size, high surface area, and biocompatibility. Their surfaces can be readily functionalized to attach targeting ligands and control drug release.

Key Advantages of TIPOS-Derived Silica in Drug Delivery:

-

Controlled Particle Size: The ability to produce small, monodisperse nanoparticles is crucial for intravenous drug delivery to ensure prolonged circulation times and efficient targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.

-

High Drug Loading Capacity: The porous nature of silica nanoparticles allows for the encapsulation of a significant amount of therapeutic agents.

-

Surface Functionalization: The silanol groups on the surface of silica nanoparticles provide reactive sites for the covalent attachment of various molecules, including targeting ligands (e.g., antibodies, peptides) and stimuli-responsive polymers.

-

Controlled Release: The release of the encapsulated drug can be controlled by modifying the surface of the nanoparticles with "gatekeepers" that respond to specific stimuli such as pH, temperature, or enzymes present in the target microenvironment.

The following diagram illustrates a conceptual signaling pathway for targeted drug delivery using functionalized silica nanoparticles.

Caption: Targeted drug delivery pathway using functionalized silica nanoparticles.

Conclusion

This compound is a valuable silica precursor that offers distinct advantages over the more commonly used tetraethyl orthosilicate, particularly in applications requiring precise control over nanoparticle size and monodispersity. The slower hydrolysis and condensation kinetics of TIPOS, stemming from the steric hindrance of its isopropoxy groups, provide a more controlled environment for the sol-gel synthesis of silica nanoparticles. This level of control is especially critical in the development of advanced materials for biomedical applications, such as targeted drug delivery systems. The protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize TIPOS in their research and development endeavors. Further exploration into the surface functionalization of TIPOS-derived silica nanoparticles will undoubtedly unlock their full potential in creating next-generation therapeutic and diagnostic platforms.

In-Depth Technical Guide to the Thermal Stability of Tetraisopropyl Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraisopropyl orthosilicate (TCI), also known as tetraisopropoxysilane, is an organosilicon compound with the chemical formula Si(OCH(CH₃)₂)₄. It belongs to the family of tetraalkoxysilanes and serves as a precursor for the synthesis of silica-based materials, a crosslinking agent in silicone polymers, and in the formation of protective coatings. The thermal stability of TCI is a critical parameter that dictates its processing conditions and performance in high-temperature applications. Understanding its decomposition behavior is essential for optimizing its use and ensuring the reliability of the final products.

This technical guide outlines the methodologies for assessing the thermal stability of TCI, discusses its probable decomposition pathways by analogy to related compounds, and provides a template for the presentation of thermal analysis data.

Thermal Analysis Techniques: Experimental Protocols

To comprehensively evaluate the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is employed. These techniques provide quantitative data on mass changes and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which TCI begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample of TCI (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina or platinum).

-

The crucible is loaded into the TGA instrument's furnace.

-

The furnace is purged with an inert gas, such as nitrogen or argon, at a controlled flow rate (e.g., 20-50 mL/min) to eliminate oxygen and prevent oxidative degradation.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored throughout the heating process.

-

The resulting data is plotted as mass or mass percentage versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as boiling point, phase changes, and the enthalpy changes associated with decomposition.

Methodology:

-

A small, precisely weighed sample of TCI (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The sample is subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic and exothermic events are recorded as peaks on the DSC thermogram.

Quantitative Data Summary

The following tables present a hypothetical summary of quantitative data that could be obtained from the thermal analysis of this compound. Note: This data is for illustrative purposes only and is not based on experimental results.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound (Illustrative)

| Parameter | Value (Illustrative) | Conditions |

| Onset Decomposition Temperature (Tonset) | ~ 250 °C | 10 °C/min in N2 |

| Temperature of Max. Decomposition Rate (Tmax) | ~ 280 °C | 10 °C/min in N2 |

| Final Residue at 800 °C | ~ 22.7% (Theoretical SiO2) | 10 °C/min in N2 |

| Weight Loss (Step 1) | ~ 77.3% | 200 - 350 °C |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound (Illustrative)

| Thermal Event | Temperature (Illustrative) | Enthalpy (ΔH) (Illustrative) | Conditions |

| Boiling Point | ~ 192 °C | Endothermic | 10 °C/min in N2 |

| Decomposition | ~ 280 °C (Peak) | Exothermic | 10 °C/min in N2 |

Decomposition Pathways and Mechanisms

While specific studies on the decomposition of TCI are scarce, the thermal degradation mechanisms of Tetraethyl orthosilicate (TEOS) have been extensively investigated and can serve as a strong model.[1][2] The decomposition of TCI is expected to proceed through similar pathways, primarily involving the elimination of propene and the formation of silanol intermediates, which subsequently condense to form silicon dioxide.

A probable primary decomposition pathway for TCI is a unimolecular elimination reaction, analogous to the four-center molecular decomposition of TEOS.[2] This process involves the transfer of a hydrogen atom from a β-carbon of the isopropoxy group to an oxygen atom, leading to the formation of a silanol (Si-OH) group and the release of propene.

Figure 1. Proposed initial decomposition pathway of this compound.

Subsequent heating leads to the condensation of these silanol intermediates, eliminating water and forming stable Si-O-Si bonds, ultimately resulting in a network of silicon dioxide.

Experimental and Analytical Workflow

A logical workflow for the comprehensive analysis of TCI's thermal stability would involve a series of interconnected experimental and analytical steps.

Figure 2. Experimental workflow for the thermal stability analysis of TCI.

To identify the volatile decomposition products, techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be invaluable.[3][4] These methods allow for the real-time analysis of gases evolved during the heating process, enabling the confirmation of decomposition products like propene and water, and the identification of any other volatile species.

Conclusion

While specific experimental data for the thermal stability of this compound remains to be published, a robust understanding of its thermal behavior can be inferred from its chemical structure and the extensive studies on its analogue, TEOS. The experimental protocols and analytical workflows detailed in this guide provide a solid foundation for researchers and professionals to conduct their own investigations into the thermal properties of TCI. Such studies are crucial for the continued development and application of this versatile organosilicon compound in various fields, including materials science and drug development. Further research is necessary to establish a definitive quantitative profile of TCI's thermal stability.

References

Solubility of Tetraisopropyl Orthosilicate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraisopropyl orthosilicate (TIPS), a key organosilicate compound, serves as a versatile precursor in the synthesis of high-purity silica, a crosslinking agent for silicone polymers, and a binder in various industrial applications.[1] Its solubility characteristics in organic solvents are a critical parameter for its effective use in these applications, particularly in the context of sol-gel processes, nanoparticle synthesis, and as a component in formulations relevant to drug delivery. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, detailed experimental protocols for solubility determination, and a discussion of its relevant chemical properties.

Core Properties of this compound

This compound, with the chemical formula Si(OCH(CH₃)₂)₄, is a colorless liquid. It is known to be soluble in most common organic solvents. A crucial chemical property of TIPS is its reactivity with water. In the presence of water, it undergoes hydrolysis to form silicic acid and isopropanol. This reaction is the foundation of the sol-gel process, where further condensation reactions lead to the formation of a silica network.

Solubility Data

This compound is widely reported to be miscible with a variety of common organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution. The following table summarizes the qualitative and, where available, quantitative solubility of this compound in selected organic solvents.

| Solvent | Chemical Formula | Polarity | Solubility of this compound |

| Ethanol | C₂H₅OH | Polar | Miscible |

| Isopropanol | C₃H₇OH | Polar | Miscible[2] |

| Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Toluene | C₇H₈ | Nonpolar | Miscible |

| Hexane | C₆H₁₄ | Nonpolar | Miscible |

| Benzene | C₆H₆ | Nonpolar | Soluble |

Note: The term "Miscible" indicates that this compound and the solvent are soluble in each other in all proportions.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of chemical research. For a liquid solute like this compound in a liquid solvent, the primary method is to determine miscibility. For systems where miscibility is not complete, the shake-flask method followed by quantitative analysis can be employed.

Method 1: Visual Miscibility Assessment

This method is a straightforward qualitative and semi-quantitative approach suitable for determining the miscibility of two liquids.

Protocol:

-

Preparation: Obtain high-purity this compound and the desired organic solvent. Ensure all glassware is clean and dry to prevent hydrolysis of the TIPS.

-

Initial Test: In a clear glass vial, add a small, known volume of the organic solvent (e.g., 5 mL).

-

Titration: Gradually add a known volume of this compound to the solvent, swirling or vortexing the vial after each addition.

-

Observation: Observe the solution for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

-

Determination of Miscibility: If the two liquids form a single, clear, and homogeneous phase after the addition of a significant volume of TIPS (e.g., up to a 1:1 volume ratio and beyond), they are considered miscible.

-

Documentation: Record the volumes of each component and the visual observations.

Method 2: Shake-Flask Method for Quantitative Solubility (for non-miscible systems)

This method is the gold standard for determining the thermodynamic solubility of a compound in a solvent at a specific temperature.[3]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of a distinct second phase of TIPS is necessary to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or a magnetic stirrer can be used.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature until the two phases have clearly separated.

-

Carefully collect a sample from the solvent phase, ensuring that no undissolved TIPS is transferred. This can be achieved using a syringe with a filter or by careful decantation.

-

-

Quantification:

-

Analyze the concentration of this compound in the collected solvent sample using a suitable analytical technique. Gas chromatography (GC) is a common and effective method for quantifying volatile organosilicate compounds.

-

Prepare a calibration curve using standard solutions of TIPS of known concentrations in the same solvent.

-

Calculate the solubility of TIPS in the solvent (e.g., in g/100 mL or mol/L) based on the concentration measured from the calibration curve.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

Hydrolysis of this compound

The hydrolysis of this compound is a key reaction that occurs in the presence of water. This process is fundamental to its application in forming silica-based materials.

Caption: Simplified reaction pathway for the hydrolysis and condensation of TIPS.

Applications in Research and Drug Development

The solubility of this compound in organic solvents is particularly relevant in the field of drug delivery. TEOS, a close analog of TIPS, has been used to create silica-based hydrogels and nanoparticles for controlled drug release.[4] The ability to dissolve TIPS in biocompatible solvents is the first step in forming these drug delivery vehicles through sol-gel processes. The choice of solvent can influence the rate of hydrolysis and condensation, thereby affecting the final properties of the silica matrix, such as pore size and surface area, which in turn control the drug release kinetics.

Conclusion

This compound exhibits excellent solubility in a wide range of common organic solvents, with which it is generally miscible. This property, combined with its reactivity with water to form silica networks, makes it a valuable material for various scientific and industrial applications, including the development of advanced drug delivery systems. The experimental protocols provided in this guide offer a framework for the precise determination of its solubility and miscibility, which is essential for optimizing its use in research and development.

References

An In-depth Technical Guide to the Moisture Sensitivity of Tetraisopropyl Orthosilicate (TIPS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the moisture sensitivity of tetraisopropyl orthosilicate (TIPS), a crucial parameter in its handling, storage, and application, particularly in sol-gel processes, nanoparticle synthesis, and as a crosslinking agent in drug delivery systems. Due to its branched alkoxy groups, TIPS exhibits distinct reactivity compared to more common precursors like tetraethyl orthosilicate (TEOS). Understanding its interaction with water is paramount for controlling reaction kinetics and final material properties.

Introduction to this compound and its Moisture Sensitivity

This compound (Si(O-i-Pr)₄), also known as tetra-isopropoxysilane, is a silicon alkoxide that serves as a precursor for silica (SiO₂) through hydrolysis and condensation reactions. Its sensitivity to moisture is the cornerstone of its utility in forming silica networks. The reaction proceeds in two fundamental steps:

-

Hydrolysis: The replacement of isopropoxy groups (-O-i-Pr) with hydroxyl groups (-OH) upon reaction with water.

-

Condensation: The subsequent reaction between silanol groups (Si-OH) or between a silanol group and an isopropoxy group, forming siloxane bridges (Si-O-Si) and releasing water or isopropanol, respectively.

The overall reaction can be summarized as: Si(OC₃H₇)₄ + 2H₂O → SiO₂ + 4HOC₃H₇